1-[4-(benzyloxy)-3-methoxybenzyl]azepane
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Overview
Description
1-[4-(Benzyloxy)-3-methoxybenzyl]azepane is an organic compound that features a seven-membered azepane ring substituted with a benzyl group that is further substituted with benzyloxy and methoxy groups
Preparation Methods
The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxy-3-methoxybenzaldehyde and azepane.
Synthetic Route: A common synthetic route involves the formation of an intermediate by reacting 4-benzyloxy-3-methoxybenzaldehyde with a suitable nucleophile, followed by cyclization to form the azepane ring.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions and scaling up the process to produce the compound in larger quantities.
Chemical Reactions Analysis
1-[4-(Benzyloxy)-3-methoxybenzyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various electrophiles or nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized for each specific reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-[4-(Benzyloxy)-3-methoxybenzyl]azepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)-3-methoxybenzyl]azepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways affected by the compound depend on its molecular interactions, which can include signaling pathways, metabolic pathways, and other cellular processes.
Comparison with Similar Compounds
1-[4-(Benzyloxy)-3-methoxybenzyl]azepane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-benzyloxy-3-methoxybenzaldehyde and 4-benzyloxy-3-methoxybenzyl alcohol share structural similarities with this compound.
Properties
IUPAC Name |
1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-23-21-15-19(16-22-13-7-2-3-8-14-22)11-12-20(21)24-17-18-9-5-4-6-10-18/h4-6,9-12,15H,2-3,7-8,13-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIWZXUBBSVGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCCCC2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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